Bisoprolol

Beta-blocker selectivity Radioligand binding Cardioselectivity

Bisoprolol is the most β1-selective guideline-recommended beta-blocker (β2/β1 affinity ratio 19–75), minimizing β2-mediated bronchospasm and metabolic disruption. Its balanced 50% hepatic/50% renal clearance eliminates single-organ accumulation risk—unlike metoprolol or atenolol. Supported by CIBIS-II (HR 0.66, p<0.0001) and real-world ESRD data (HR 0.58 vs. metoprolol). Procure ≥98% pure free base for HFrEF, cardioselectivity, or drug-disposition studies.

Molecular Formula C18H31NO4
Molecular Weight 325.4 g/mol
CAS No. 66722-44-9
Cat. No. B1195378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoprolol
CAS66722-44-9
SynonymsBisoprolol
Bisoprolol Fumarate
Bisoprolol Fumarate (1:1) Salt, (+-)-Isomer
Bisoprolol Fumarate (2:1) Salt, (+-)-Isomer
Bisoprolol Hydrochloride
Bisoprolol Methanesulfonate Salt
Bisoprolol, (+-)-Isomer
Bisoprolol, (-)-Isomer
Bisoprolol, Fumarate (1:1) Salt
Bisoprolol, Fumarate (2:1) Salt
CL 297939
CL-297939
CL297939
Concor
EMD 33512
EMD-33512
EMD33512
Fumarate, Bisoprolol
Hydrochloride, Bisoprolol
Molecular FormulaC18H31NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
InChIInChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3
InChIKeyVHYCDWMUTMEGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.07e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bisoprolol CAS 66722-44-9: Procurement Guide to a Highly β1-Selective Adrenergic Antagonist


Bisoprolol (CAS 66722-44-9) is a competitive β1-adrenergic receptor antagonist (beta-blocker) that exhibits the highest degree of β1 versus β2 receptor selectivity among clinically established beta-blockers. In vitro studies using cloned human receptors demonstrate that bisoprolol displays a β2/β1 affinity ratio of 19–75, indicating a 19- to 75-fold higher affinity for the β1 receptor compared to the β2 receptor [1][2]. This selectivity profile is substantially greater than that of atenolol (∼5–35 fold), metoprolol (∼5–20 fold), and carvedilol (nonselective) [2][3]. The compound lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity at therapeutic doses, and exhibits balanced pharmacokinetic properties, including high oral bioavailability (∼80–90%) and a 9–12 hour elimination half-life, which supports once-daily dosing regimens [4][5].

Why Generic Beta-Blocker Interchange with Bisoprolol (CAS 66722-44-9) is Pharmacologically and Clinically Unjustified


Although bisoprolol shares the β-adrenergic antagonist class with atenolol, metoprolol, carvedilol, and nebivolol, it is not a generic substitute. Bisoprolol's quantitative differentiation lies in its multi-axial profile: it exhibits the highest β1-selectivity among guideline-recommended beta-blockers for heart failure, which translates to a lower risk of β2-mediated bronchospasm and metabolic dysregulation [1]. It possesses a uniquely balanced clearance profile—approximately 50% hepatic metabolism and 50% renal excretion—which confers a safety and dosing advantage in patients with single-organ dysfunction [2]. It demonstrates intermediate lipophilicity, balancing central nervous system penetration with reduced first-pass variability [3]. Finally, bisoprolol is supported by the landmark CIBIS-II trial, which demonstrated a 34% reduction in all-cause mortality (HR 0.66, p<0.0001) in heart failure patients, a class-leading survival benefit that cannot be assumed for other beta-blockers [4].

Bisoprolol (CAS 66722-44-9): Quantitative Evidence of Differentiation from Comparators


Superior β1-Adrenoceptor Selectivity in Human Recombinant and Native Tissue Assays

Bisoprolol demonstrates the highest β1 versus β2 selectivity among established beta-blockers in cloned human receptor assays, with a β2/β1 affinity ratio of 19 [1]. In human myocardium, bisoprolol exhibits 16–20 fold β1-selectivity compared to nebivolol's 3–4 fold [2]. In COS-7 cell expression systems, bisoprolol is ~15-fold selective for β1 versus β2 receptors, whereas atenolol and metoprolol are only ~5-fold selective, and carvedilol is nonselective [3].

Beta-blocker selectivity Radioligand binding Cardioselectivity

Superior Survival Benefit in Heart Failure with Reduced Ejection Fraction (HFrEF): CIBIS-II Trial

The CIBIS-II trial (n=2647) demonstrated that bisoprolol reduces all-cause mortality in HFrEF patients by 34% compared to placebo (HR 0.66, 95% CI 0.54–0.81, p<0.0001), with an absolute mortality rate of 11.8% for bisoprolol versus 17.3% for placebo [1]. This translates to a number needed to treat (NNT) of approximately 18 to prevent one death over a mean follow-up of 1.3 years.

Heart failure Mortality Randomized controlled trial

Balanced Hepatic and Renal Clearance Minimizes Accumulation Risk in Single-Organ Dysfunction

Bisoprolol exhibits a uniquely balanced clearance profile: approximately 50% of the drug is metabolized by the liver to inactive metabolites, while the remaining 50% is excreted unchanged by the kidneys [1]. This dual elimination pathway contrasts with metoprolol (predominantly hepatic, CYP2D6-dependent) and atenolol (predominantly renal, >85% excreted unchanged) [2].

Pharmacokinetics Drug metabolism Renal impairment

Intermediate Lipophilicity Balances CNS Tolerability and Hepatic Clearance

Bisoprolol possesses a distribution coefficient (log D7.4) of approximately 4.8, rendering it moderately lipophilic and approximately equally hydrophilic and lipophilic [1]. In contrast, metoprolol is highly lipophilic (log P ~1.9–2.5), atenolol is hydrophilic (log P ~0.16), and carvedilol is highly lipophilic (log P ~3.8) [2].

Lipophilicity Pharmacokinetics CNS penetration

Lower Mortality in HFrEF Patients with End-Stage Renal Disease (ESRD) vs. Metoprolol Succinate

In a propensity-matched real-world cohort study of 525 HFrEF patients with ESRD, bisoprolol was associated with significantly lower 1-year all-cause mortality compared to metoprolol succinate (17.1% vs. 29.7%; HR 0.58, 95% CI 0.34–0.99, p=0.023) [1].

Heart failure End-stage renal disease Comparative effectiveness

High-Value Procurement Scenarios for Bisoprolol (CAS 66722-44-9)


Heart Failure with Reduced Ejection Fraction (HFrEF) Clinical Trials Requiring Mortality Endpoint

For clinical trials in HFrEF where reduction in all-cause mortality is a primary endpoint, bisoprolol is the preferred beta-blocker based on the robust, placebo-controlled CIBIS-II trial data (HR 0.66, p<0.0001) [1]. This evidence base exceeds that of many other beta-blockers and provides a strong foundation for regulatory submissions and trial design.

Cardiovascular Research in Patients with Comorbid Respiratory or Metabolic Disease

In preclinical and clinical studies where minimizing β2-mediated bronchoconstriction or metabolic dysregulation is critical, bisoprolol's highest β1-selectivity (β2/β1 ratio = 19 in cloned human receptors) [2] makes it the agent of choice over less selective alternatives (e.g., metoprolol, carvedilol) [3]. This is particularly relevant for studies involving asthma, COPD, or diabetes mellitus.

Pharmacokinetic Studies in Populations with Single-Organ Dysfunction

For research investigating drug disposition in patients with isolated hepatic or renal impairment, bisoprolol's balanced 50% hepatic / 50% renal clearance [4] provides a unique model system. Unlike metoprolol (primarily hepatic) or atenolol (primarily renal), bisoprolol allows for the study of compensatory elimination pathways and reduces the confounding variable of drug accumulation [5].

Real-World Effectiveness Research in High-Risk HFrEF Subpopulations (e.g., ESRD)

Procurement for observational or pragmatic trials in HFrEF patients with ESRD should prioritize bisoprolol based on recent real-world evidence showing a 42% relative risk reduction in 1-year mortality versus metoprolol succinate (HR 0.58, p=0.023) [6]. This data supports bisoprolol as the evidence-based choice for this challenging patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.